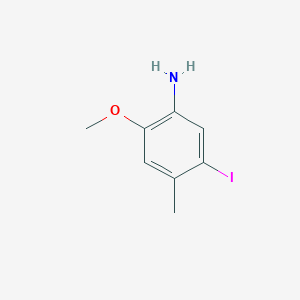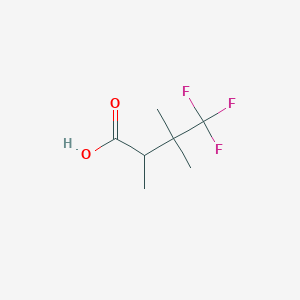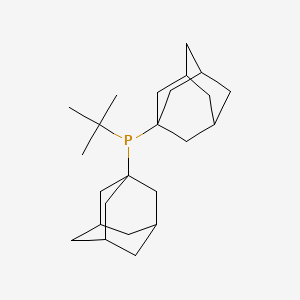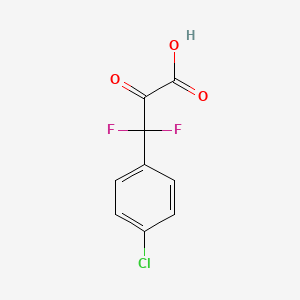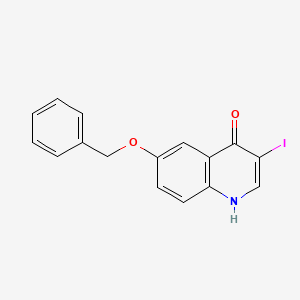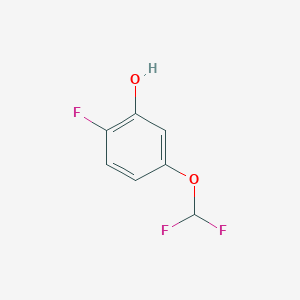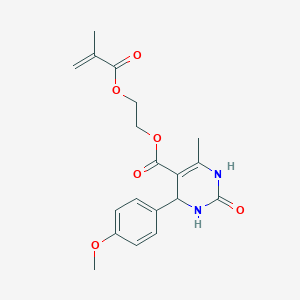
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines methacrylate, methoxyphenyl, and tetrahydropyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of methacrylic acid with 2-hydroxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: Its incorporation into polymer matrices can improve the properties of materials used in coatings, adhesives, and biomedical devices.
Mécanisme D'action
The mechanism of action of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group and is used as a reagent in organic synthesis.
4-Methoxyphenethyl isocyanate: Similar in structure, this compound is used in the synthesis of various organic molecules.
Uniqueness
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of methacrylate and tetrahydropyrimidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions and properties, such as in advanced polymer systems and targeted drug delivery .
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-11(2)17(22)26-9-10-27-18(23)15-12(3)20-19(24)21-16(15)13-5-7-14(25-4)8-6-13/h5-8,16H,1,9-10H2,2-4H3,(H2,20,21,24) |
Clé InChI |
FFIMPQHRYSSBPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)

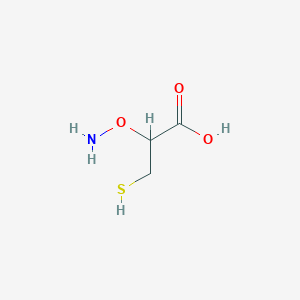
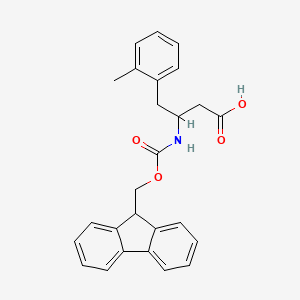
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

